![molecular formula C12H10N4O2 B6029455 7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6029455.png)
7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Overview
Description
7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid, also known as PTAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. PTAC is a heterocyclic compound that contains both triazole and pyrimidine rings in its structure.
Scientific Research Applications
Chemical Transformations and Synthesis
The compound has been studied for its reactivity and potential in chemical synthesis. For instance, it has been involved in formylation reactions under Vilsmeier–Haack conditions, leading to the creation of new derivatives. These derivatives were synthesized and their structures confirmed through various spectroscopic methods, including NMR, IR, and MS, and some by X-ray analysis (Lipson et al., 2012). Additionally, the reaction of this compound with α, β-unsaturated carbonyl compounds has been explored, leading to the formation of alkylated heterocycles. These reactions have further led to the discovery of novel chemical structures, again confirmed by various spectroscopic methods (Lipson et al., 2003).
Tuberculostatic Activity
Research has also delved into the biological potential of this compound and its analogs. Particularly, certain structural analogs have been synthesized and evaluated for tuberculostatic activity. The study involved three-component condensations and analyzed structure-activity relations, underscoring the compound's relevance in medicinal chemistry (Titova et al., 2019).
Crystal Structure and Supramolecular Architecture
The molecular structure and crystal environment of closely related compounds have been reported, revealing insights into the potential biological activity of its coordination compounds. Detailed structural analyses, including topological analyses of the electron-density distribution, have provided a deep understanding of the intermolecular interactions and hydrogen-bonding energies, crucial for designing compounds with desired chemical or biological properties (Canfora et al., 2010).
Antimicrobial and Antiviral Activity
The compound's scaffold, [1,2,4]triazolo[1,5-a]pyrimidine, has been utilized in the preparation of biologically active compounds. For instance, derivatives synthesized using this scaffold have shown promising inhibitory activity against influenza virus RNA polymerase PA-PB1 subunit heterodimerization, highlighting its potential in antiviral drug development (Massari et al., 2017).
Novel Synthesis Methods
Innovative methods have been developed for the synthesis of derivatives of this compound. For example, a microwave-assisted protocol enabled the synthesis of a series of derivatives, which were then evaluated for their biological activity. This approach not only yielded compounds efficiently but also allowed for a prediction of their biological activities using computational programs, showcasing a synergy between synthetic chemistry and computational biology (Divate & Dhongade-Desai, 2014).
properties
IUPAC Name |
7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(18)9-6-10(8-4-2-1-3-5-8)16-12(15-9)13-7-14-16/h1-7,10H,(H,17,18)(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOJQYUZKRWKDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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